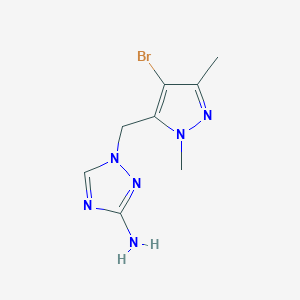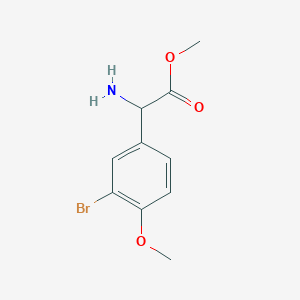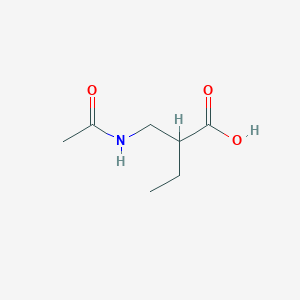![molecular formula C16H23NO B13642846 {9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)
{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{9-Benzyl-9-azabicyclo[331]nonan-3-yl}methanol is a complex organic compound characterized by its bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol typically involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with suitable reagents under controlled conditions. One common method involves the reduction of the ketone group to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted benzyl derivatives.
科学的研究の応用
{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A less hindered nitroxyl radical with enhanced reactivity compared to TEMPO.
3-Azabicyclo[3.1.1]heptanes: Saturated isosteres with similar physicochemical properties.
Bicyclo[3.3.1]nonane derivatives: Various functionalized derivatives with potential biological activities.
Uniqueness
{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol is unique due to its specific bicyclic structure and the presence of both benzyl and hydroxyl functional groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)methanol |
InChI |
InChI=1S/C16H23NO/c18-12-14-9-15-7-4-8-16(10-14)17(15)11-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2 |
InChIキー |
JWXDFNLQJBQLGW-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




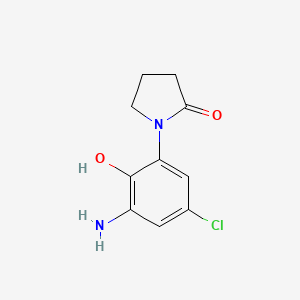
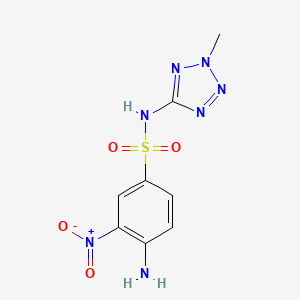
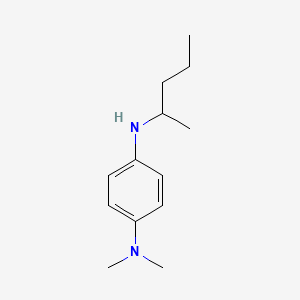
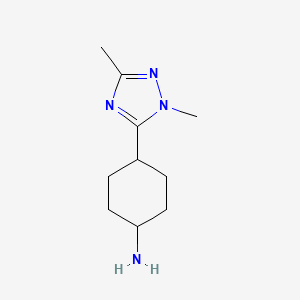

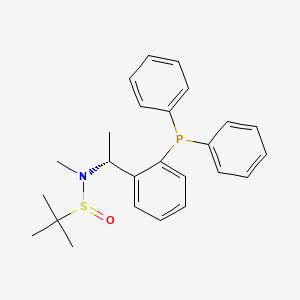
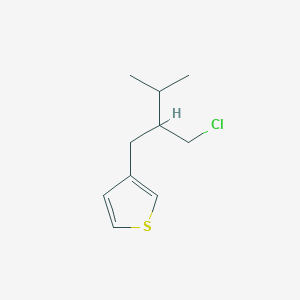
![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)
